4-(Thiomorpholinomethyl)benzophenone

Description

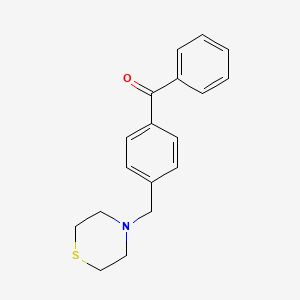

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLDHDNIVVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642896 | |

| Record name | Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-19-9 | |

| Record name | Methanone, phenyl[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Thiomorpholinomethyl Benzophenone

Synthetic Routes for 4-(Thiomorpholinomethyl)benzophenone Scaffolds

The construction of the this compound molecule can be approached in a modular fashion, involving the initial synthesis of a substituted benzophenone (B1666685) core followed by the introduction of the thiomorpholinomethyl group.

Acylation Reactions in Benzophenone Synthesis

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, providing a direct method for forming the diaryl ketone structure. youtube.comchemguide.co.ukchemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comchemguide.co.uk

For the synthesis of a precursor to this compound, a two-step approach is generally employed. The first step involves the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. For instance, to introduce a handle for later substitution, one might start with a Friedel-Crafts reaction between benzene and a benzoyl chloride derivative bearing a functional group at the para position that can be later converted to a methyl group, or by using a substituted benzene and benzoyl chloride. chemguide.co.uk A common strategy involves the acylation of toluene (B28343) with benzoyl chloride, which predominantly yields 4-methylbenzophenone (B132839) due to the para-directing effect of the methyl group. chemguide.co.uk This intermediate can then be halogenated to introduce a reactive site for the subsequent attachment of the thiomorpholine (B91149) moiety.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzene | Benzoyl Chloride | AlCl₃ | Benzophenone |

| Toluene | Benzoyl Chloride | AlCl₃ | 4-Methylbenzophenone |

| Benzene | 4-Methylbenzoyl Chloride | AlCl₃ | 4-Methylbenzophenone |

This table illustrates common Friedel-Crafts acylation reactions for the synthesis of benzophenone and its derivatives.

Introduction of the Thiomorpholinomethyl Moiety

Once a suitable benzophenone precursor is obtained, such as 4-(halomethyl)benzophenone, the thiomorpholinomethyl group can be introduced. Two primary methods are viable for this transformation: nucleophilic substitution and the Mannich reaction.

Nucleophilic Substitution: A straightforward approach involves the reaction of a 4-(halomethyl)benzophenone, for example, 4-(chloromethyl)benzophenone (B15526), with thiomorpholine. In this SN2 reaction, the nitrogen atom of the thiomorpholine acts as a nucleophile, displacing the halide to form the desired carbon-nitrogen bond. This reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, potentially benzophenone itself, though less common for non-enolizable ketones), formaldehyde (B43269), and a secondary amine (thiomorpholine). researchgate.netjustia.comepo.org The reaction proceeds through the formation of an Eschenmoser-like salt from formaldehyde and thiomorpholine, which then acts as an electrophile. However, for non-enolizable ketones like benzophenone, direct aminomethylation on the aromatic ring is not a standard Mannich reaction and would likely proceed through an electrophilic aromatic substitution pathway under different conditions. A more plausible Mannich-type approach would involve a precursor with an active methylene (B1212753) group.

| Precursor | Reagent(s) | Reaction Type | Product |

| 4-(Chloromethyl)benzophenone | Thiomorpholine, Base | Nucleophilic Substitution | This compound |

| Benzophenone, Formaldehyde, Thiomorpholine | Acid or Base Catalyst | Mannich-type Reaction (less common) | This compound |

This table outlines the primary methods for introducing the thiomorpholinomethyl moiety onto a benzophenone scaffold.

Strategies for Functionalization and Derivative Preparation

The preparation of derivatives of this compound can be achieved by utilizing appropriately substituted starting materials in the synthetic sequence. For example, employing a substituted benzoyl chloride or a substituted benzene in the initial Friedel-Crafts acylation allows for the introduction of various functional groups on either of the phenyl rings.

Furthermore, the existing functional groups on the this compound molecule can be chemically modified. The benzophenone carbonyl group, the aromatic rings, and the thiomorpholine ring all offer sites for further chemical transformations, enabling the synthesis of a diverse library of related compounds.

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is governed by its constituent functional groups: the benzophenone ketone, the aromatic rings, and the thiomorpholine moiety.

Oxidation Pathways

The thiomorpholine ring is susceptible to oxidation, primarily at the sulfur atom. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). Further oxidation under more forcing conditions or with stronger oxidizing agents can lead to the corresponding sulfone. The nitrogen atom of the thiomorpholine can also be oxidized, though this is generally less favorable than sulfur oxidation.

The benzophenone moiety is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the aromatic rings can occur. The benzylic carbon of the methyl group is also a potential site for oxidation prior to the introduction of the thiomorpholine. For instance, benzhydrol, the reduced form of benzophenone, can be oxidized back to benzophenone using various oxidizing agents, including hydrogen peroxide under phase transfer catalysis. ijrat.org

| Functional Group | Oxidizing Agent | Product |

| Thiomorpholine (Sulfide) | Hydrogen Peroxide (1 eq.) | Thiomorpholine S-oxide |

| Thiomorpholine (Sulfide) | Hydrogen Peroxide (excess) | Thiomorpholine S,S-dioxide (Sulfone) |

| Benzhydrol | Hydrogen Peroxide, PTC | Benzophenone |

This table summarizes the expected oxidation products of the thiomorpholine and related benzophenone moieties.

Reduction Reactions

The most reactive site for reduction in this compound is the carbonyl group of the benzophenone core. This ketone can be readily reduced to a secondary alcohol, diphenylmethanol, using common reducing agents. zenodo.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for this transformation and is typically used in alcoholic solvents like methanol (B129727) or ethanol. youtube.comnih.govorgsyn.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. nih.govorgsyn.org

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but they are less selective and would require anhydrous conditions. The aromatic rings of the benzophenone are generally resistant to reduction under these conditions. The thiomorpholine ring is also typically stable to hydride-based reducing agents.

| Functional Group | Reducing Agent | Product |

| Benzophenone (Ketone) | Sodium Borohydride (NaBH₄) | Diphenylmethanol (secondary alcohol) |

| Benzophenone (Ketone) | Lithium Aluminum Hydride (LiAlH₄) | Diphenylmethanol (secondary alcohol) |

This table shows the products of the reduction of the benzophenone carbonyl group.

Nucleophilic and Electrophilic Substitution Processes

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent moieties. The benzophenone core is generally deactivated towards electrophilic attack, while the thiomorpholinomethyl group influences the regioselectivity of such reactions on its substituted phenyl ring. Conversely, the electrophilic nature of the carbonyl carbon and the potential for substitution at the benzylic position govern its nucleophilic substitution pathways.

Electrophilic Aromatic Substitution: The benzophenone structure contains two phenyl rings. The carbonyl group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic aromatic substitution. This deactivation is due to the positive charge induced at the ortho and para positions through resonance, making the meta position the most likely site for electrophilic attack on the unsubstituted phenyl ring.

The substituted phenyl ring, bearing the thiomorpholinomethyl group at the para position, is influenced by this substituent. The thiomorpholinomethyl group is considered a weak activating group and is ortho, para-directing. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho to the thiomorpholinomethyl group (positions 3 and 5). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on this compound are limited, the outcomes can be predicted based on established principles of electrophilic aromatic substitution.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Predicted Major Product(s) |

|---|---|

| HNO₃, H₂SO₄ | (3-Nitro-4-(thiomorpholinomethyl)phenyl)(phenyl)methanone and (4-(Thiomorpholinomethyl)phenyl)(3-nitrophenyl)methanone |

| Br₂, FeBr₃ | (3-Bromo-4-(thiomorpholinomethyl)phenyl)(phenyl)methanone and (4-(Thiomorpholinomethyl)phenyl)(3-bromophenyl)methanone |

| SO₃, H₂SO₄ | 4-(Benzoyl)-2-(thiomorpholinomethyl)benzenesulfonic acid and 3-(4-(Thiomorpholinomethyl)benzoyl)benzenesulfonic acid |

| R-Cl, AlCl₃ | (3-Alkyl-4-(thiomorpholinomethyl)phenyl)(phenyl)methanone and (4-(Thiomorpholinomethyl)phenyl)(3-alkylphenyl)methanone |

Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the benzylic carbon of the thiomorpholinomethyl group. A plausible synthetic route to this compound itself involves the nucleophilic substitution of a leaving group, such as a halide, from 4-(halomethyl)benzophenone by thiomorpholine. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of the thiomorpholine acts as the nucleophile.

Another site for nucleophilic processes is the carbonyl carbon, which is electrophilic. While this typically leads to addition reactions, under certain conditions, substitution-like outcomes can be achieved, for instance, in the formation of imines or related derivatives.

Other Characteristic Reactions

Beyond substitution reactions, this compound can undergo a variety of other chemical transformations characteristic of its functional groups.

Reactions of the Carbonyl Group: The ketone carbonyl group is a primary site of reactivity. It readily undergoes nucleophilic addition reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming (4-(thiomorpholinomethyl)phenyl)(phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. For example, reaction with phenylmagnesium bromide would yield (4-(thiomorpholinomethyl)phenyl)diphenylmethanol. youtube.com

Photochemical Reactions: Benzophenone and its derivatives are well-known for their photochemical reactivity. researchgate.net Upon irradiation with UV light, the carbonyl oxygen can be excited to a triplet diradical state. This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. In the absence of an external hydrogen donor, and in the presence of a photoreducible solvent like isopropanol, two molecules of the benzophenone derivative can dimerize to form a pinacol, in this case, 1,2-diphenyl-1,2-bis(4-(thiomorpholinomethyl)phenyl)ethane-1,2-diol. researchgate.netbgsu.edu

Reactions Involving the Thiomorpholine Moiety: The thiomorpholine ring can also participate in characteristic reactions.

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. nih.gov Treatment with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), can convert the sulfide to a sulfoxide, forming 4-((4-benzoylbenzyl)sulfinyl)morpholine, and further oxidation can yield the corresponding sulfone, 4-((4-benzoylbenzyl)sulfonyl)morpholine. These oxidations can modulate the biological and physical properties of the molecule.

N-Alkylation and N-Acylation: The nitrogen atom of the thiomorpholine ring, being a secondary amine, is nucleophilic and can undergo further alkylation or acylation reactions, although in the case of this compound, it is already a tertiary amine.

Mannich-Type Reactions: The synthesis of this compound can be envisioned through a Mannich reaction. nih.govoarjbp.comthermofisher.comias.ac.ingijash.com This three-component condensation would involve benzophenone (acting as the active hydrogen compound, though less common for non-enolizable ketones), formaldehyde, and thiomorpholine. However, a more plausible Mannich-type synthesis would involve a precursor with an active methylene group. Alternatively, and more practically, the compound is likely synthesized by the nucleophilic substitution of 4-(chloromethyl)benzophenone with thiomorpholine.

Table 2: Summary of Other Characteristic Reactions of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | (4-(Thiomorpholinomethyl)phenyl)(phenyl)methanol |

| Grignard Addition | PhMgBr, then H₃O⁺ | (4-(Thiomorpholinomethyl)phenyl)diphenylmethanol |

| Photochemical Dimerization | UV light, Isopropanol | 1,2-Diphenyl-1,2-bis(4-(thiomorpholinomethyl)phenyl)ethane-1,2-diol |

Pre Clinical Biological Investigations of 4 Thiomorpholinomethyl Benzophenone

Antimicrobial Activity Studies

Research into the antimicrobial properties of benzophenone (B1666685) derivatives has explored their potential against a variety of pathogenic microorganisms. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

Broad-Spectrum Antibacterial Efficacy against Pathogenic Strains

Studies on various benzophenone analogues have demonstrated a range of antibacterial activities. For instance, certain synthetic benzophenone derivatives have been screened against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net These investigations often involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to quantify the potency of the compounds against clinically relevant strains. Some benzophenone-based compounds have been identified as a novel class of membrane-targeted antibiotics. nih.gov

Concentration-Dependent Inhibition Studies

The inhibitory effects of benzophenone derivatives on microbial growth are typically concentration-dependent. This means that as the concentration of the compound increases, the extent of microbial inhibition also increases. This relationship is a fundamental aspect of antimicrobial activity testing and is essential for determining the effective concentration range of a potential new drug. nih.gov

Mechanistic Insights into Antimicrobial Action

The mechanisms through which benzophenone compounds exert their antimicrobial effects can vary. Some studies suggest that these agents may target the bacterial membrane, leading to its disruption. nih.gov This can be observed through the release of intracellular components, such as potassium ions, which disrupts the bacterial membrane potential. nih.gov Other proposed mechanisms for different classes of antimicrobial agents include the inhibition of essential enzymes or interference with nucleic acid synthesis.

Antineoplastic Activity Research

The potential of benzophenone derivatives as anticancer agents has been a significant area of research. These investigations aim to identify compounds that can selectively target and destroy cancer cells.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The initial screening of potential anticancer compounds involves in vitro cytotoxicity assays against a panel of human cancer cell lines. Numerous studies have evaluated the cytotoxic effects of various benzophenone compounds against different types of cancer cells, including those of the breast, lung, and colon. nih.govsemanticscholar.org These assays, such as the MTT assay, measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50 value), providing a measure of the compound's potency.

Apoptosis Induction Pathways

A key mechanism by which many anticancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Research on some benzophenone derivatives has shown that they can trigger apoptosis in cancer cells. nih.govnih.gov This can occur through various cellular pathways, often involving the activation of caspases, which are key enzymes in the apoptotic process. nih.gov The induction of apoptosis can be confirmed by observing characteristic morphological changes in the cells and through specific biochemical assays.

Role of Reactive Oxygen Species (ROS) Generation in Antineoplastic Mechanisms

The generation of reactive oxygen species (ROS) is a critical mechanism in many cancer therapies. ROS are highly reactive molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that can induce cellular damage. nih.gov In the context of cancer, elevated ROS levels can overwhelm the antioxidant capacity of malignant cells, leading to oxidative stress and subsequent cell death through apoptosis or necrosis. mdpi.com

While specific studies on 4-(thiomorpholinomethyl)benzophenone's direct impact on ROS generation are not extensively detailed in publicly available literature, the broader class of benzophenone derivatives has been investigated for its potential to induce oxidative stress in cancer cells. nih.gov The general mechanism involves the metabolic activation of the benzophenone core, which can lead to the production of ROS. This increase in intracellular ROS can disrupt mitochondrial function and damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. nih.govnih.gov

Investigation of Cellular and Molecular Targets in Cancer Cells

Identifying the specific cellular and molecular targets of a potential anticancer agent is fundamental to understanding its mechanism of action. For this compound, research into its precise molecular interactions within cancer cells is an ongoing area of investigation. However, based on the known activities of related benzophenone compounds, several potential targets can be hypothesized.

Many benzophenone analogs have been shown to interact with various cellular pathways involved in cancer progression. nih.gov These can include key signaling proteins, transcription factors, and enzymes that regulate cell cycle progression, proliferation, and survival. nih.gov The benzophenone scaffold can serve as a pharmacophore that facilitates binding to specific protein targets.

The thiomorpholinomethyl group introduces a unique structural feature that could influence the compound's binding affinity and selectivity for its molecular targets. The nitrogen and sulfur atoms within the thiomorpholine (B91149) ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for ligand-protein recognition. The investigation into these interactions is essential for a complete understanding of the compound's anticancer effects.

Explorations of Molecular Interactions with Biological Macromolecules

Ligand-Protein Binding Characterization

The interaction between a small molecule and its protein target is a cornerstone of its biological activity. Characterizing the binding of this compound to specific proteins is crucial for elucidating its mechanism of action. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to determine binding affinities (Kd), stoichiometry, and thermodynamic parameters of ligand-protein interactions. nih.gov

| Parameter | Description | Typical Method of Determination |

| Binding Affinity (Kd) | The concentration of ligand at which half of the protein binding sites are occupied. | Fluorescence Spectroscopy, ITC, SPR |

| Stoichiometry (n) | The number of ligand molecules that bind to a single protein molecule. | ITC, Size Exclusion Chromatography |

| Enthalpy (ΔH) | The heat change associated with the binding event. | Isothermal Titration Calorimetry (ITC) |

| Entropy (ΔS) | The change in randomness or disorder during the binding event. | Isothermal Titration Calorimetry (ITC) |

Compound-Nucleic Acid Recognition Studies

In addition to proteins, nucleic acids (DNA and RNA) can also be important targets for anticancer drugs. Some compounds exert their effects by binding to DNA, either through intercalation between base pairs or by binding to the major or minor grooves. This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.

The planar aromatic rings of the benzophenone core in this compound could potentially intercalate into the DNA double helix. The thiomorpholinomethyl substituent could then interact with the sugar-phosphate backbone or the bases in the grooves of the DNA. Spectroscopic techniques such as UV-Vis absorption spectroscopy, circular dichroism, and fluorescence spectroscopy are often used to study these interactions.

Modulatory Effects on Enzyme Activity

Enzymes play a critical role in cellular metabolism and signaling, and their dysregulation is a common feature of cancer. Many anticancer drugs function by inhibiting specific enzymes that are essential for tumor growth and survival. The benzophenone scaffold has been incorporated into various enzyme inhibitors.

Potential enzymatic targets for this compound could include protein kinases, which are often overactive in cancer cells, or enzymes involved in DNA repair pathways. Enzyme inhibition assays are used to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).

| Enzyme Class | Potential Role in Cancer | Inhibition Implication |

| Protein Kinases | Regulation of cell signaling, proliferation, and survival. | Blockade of oncogenic signaling pathways. |

| Topoisomerases | Resolution of DNA supercoiling during replication and transcription. | Induction of DNA damage and apoptosis. |

| Histone Deacetylases (HDACs) | Regulation of gene expression through chromatin modification. | Reactivation of tumor suppressor genes. |

Receptor Interaction and Signaling Pathway Perturbations

Cell surface receptors and their downstream signaling pathways are critical regulators of cellular behavior and are frequently altered in cancer. nih.gov Compounds that can modulate these pathways have significant therapeutic potential. For instance, antibody-drug conjugates (ADCs) can target specific cell surface receptors to deliver a cytotoxic payload to cancer cells. frontiersin.org

While there is no direct evidence of this compound targeting a specific receptor, its structural features could allow it to interact with various receptor types. Perturbations in key signaling pathways, such as the MAPK, PI3K/Akt, or NF-κB pathways, are common mechanisms of action for anticancer agents. nih.gov Investigating the effect of this compound on these pathways through techniques like Western blotting and reporter gene assays would provide valuable insights into its cellular effects.

Advanced Spectroscopic and Analytical Methodologies in the Research of 4 Thiomorpholinomethyl Benzophenone

Elucidation of Reaction Pathways using Spectroscopic Techniques

The synthesis of 4-(Thiomorpholinomethyl)benzophenone typically involves the reaction of a substituted benzophenone (B1666685) with thiomorpholine (B91149). Spectroscopic methods are crucial for monitoring the progress of such reactions, identifying intermediates, and confirming the structure of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the formation of this compound. By acquiring ¹H and ¹³C NMR spectra at various time points during the synthesis, researchers can observe the disappearance of reactant signals and the emergence of product signals. For instance, the appearance of a characteristic singlet in the ¹H NMR spectrum corresponding to the methylene (B1212753) bridge protons, and the distinct signals for the thiomorpholine and benzophenone protons, would indicate the successful formation of the target molecule.

Mass spectrometry (MS) is another vital technique for elucidating reaction pathways. It allows for the identification of the molecular weight of the product and any intermediates or byproducts. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can also offer structural information, for example, by showing the characteristic loss of the thiomorpholine or benzoyl groups.

Illustrative Spectroscopic Data for this compound

Below are tables of expected ¹H and ¹³C NMR chemical shifts for this compound. This data is illustrative and based on the known spectral characteristics of the benzophenone and thiomorpholine moieties.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzophenone (aromatic) | 7.20-7.80 | Multiplet | - |

| Methylene (-CH₂-) | 3.60 | Singlet | - |

| Thiomorpholine (-CH₂-N-) | 2.80 | Triplet | 5.0 |

| Thiomorpholine (-CH₂-S-) | 2.65 | Triplet | 5.0 |

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 196.5 |

| Benzophenone (aromatic) | 128.0-138.0 |

| Methylene (-CH₂-) | 62.0 |

| Thiomorpholine (-CH₂-N-) | 54.0 |

| Thiomorpholine (-CH₂-S-) | 28.0 |

Advanced Structural Characterization for Derivative Analysis

Once this compound has been synthesized and purified, advanced analytical techniques are employed for its unambiguous structural confirmation and for the characterization of any newly synthesized derivatives.

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. rsc.orgnih.gov By diffracting X-rays off a single crystal of this compound or its derivatives, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the molecule. This technique can confirm the connectivity of the atoms, determine bond lengths and angles, and provide insights into the intermolecular interactions in the crystal lattice. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments of ¹H and ¹³C NMR signals, especially for complex derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate protons with their directly attached carbons. These experiments provide a more detailed picture of the molecular structure in solution.

Computational studies, often used in conjunction with experimental data, can help to predict and understand the spectroscopic properties and three-dimensional structures of these molecules. nih.gov

Illustrative Crystallographic Data for a Hypothetical Derivative

The following table presents plausible single-crystal X-ray diffraction data for a derivative of this compound.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

Computational and Theoretical Studies of 4 Thiomorpholinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and chemical reactivity of benzophenone (B1666685) derivatives. chemrxiv.org These calculations solve approximations of the Schrödinger equation to determine a molecule's ground-state electron density, from which numerous properties can be derived.

For a molecule like 4-(Thiomorpholinomethyl)benzophenone, DFT calculations can elucidate its three-dimensional geometry and provide insights into its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

| Ionization Potential | The energy required to remove an electron from the molecule. | Predicts the ability to form a positive ion. chemrxiv.org |

Note: This table represents the types of data generated from DFT calculations on benzophenone derivatives; specific values for this compound would require a dedicated computational study.

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling and simulation are indispensable tools for investigating how a compound like this compound might interact with biological targets, such as proteins and enzymes. Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

In studies involving other benzophenone derivatives, docking has been used to elucidate binding modes and identify key interactions. For example, research on benzophenone-based inhibitors of farnesyltransferase utilized docking to confirm that the molecules fit well into the enzyme's peptide-binding site. nih.gov Similarly, docking analyses of benzophenone UV-filters identified specific hydrogen bonds formed with catalytic residues in the active site of human 17β-hydroxysteroid dehydrogenase 1. researchgate.net

For this compound, a typical molecular docking study would involve:

Obtaining the 3D structure of a target protein.

Generating a low-energy 3D conformation of the this compound molecule.

Using a docking algorithm to systematically sample different binding poses of the molecule within the protein's active site.

Scoring the poses based on factors like intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) to predict the most stable binding mode.

The results from such simulations can provide hypotheses about the compound's mechanism of action and guide the design of derivatives with improved binding affinity. researchgate.net

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features responsible for a molecule's biological activity. nih.gov Computational approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR exploration. uni-bonn.descilit.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.gov

For a class of compounds like benzophenone derivatives, a QSAR study would involve compiling a dataset of molecules with known activities (e.g., antimalarial activity) and calculating a set of numerical descriptors for each. nih.govresearchgate.net These descriptors can quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Using statistical methods like multiple linear regression, a predictive model is built that links these descriptors to the biological activity. nih.govresearchgate.net

Table 2: Key Components of a Computational SAR/QSAR Study

| Component | Description | Example for Benzophenone Derivatives |

|---|---|---|

| Dataset | A collection of structurally related compounds with measured biological activity. | A series of benzophenone analogs tested for antimalarial activity. nih.gov |

| Descriptors | Numerical values that characterize the properties of each molecule. | Physicochemical descriptors like LogP, molar refractivity, and electronic parameters. researchgate.net |

| Model Building | Using statistical methods to create an equation relating descriptors to activity. | Multiple Linear Regression (MLR) to create a predictive equation. nih.gov |

| Validation | Testing the model's predictive power on an external set of compounds. | Using a "test set" of compounds not included in model building to check prediction accuracy. nih.gov |

Advanced techniques like 3D-QSAR (e.g., CoMFA, CoMSIA) can also be employed. These methods generate 3D fields around aligned molecules to represent their steric and electrostatic properties, providing a more detailed, three-dimensional map of the features that favor or hinder biological activity. mdpi.com Such models can be instrumental in designing new benzophenone derivatives, including analogs of this compound, with potentially enhanced therapeutic effects.

Applications of 4 Thiomorpholinomethyl Benzophenone in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Reagent in Organic Chemistry

The structure of 4-(Thiomorpholinomethyl)benzophenone suggests its utility as a versatile synthetic intermediate. The thiomorpholine (B91149) nitrogen atom, being a secondary amine within a heterocyclic structure, can participate in a variety of chemical transformations. It can act as a nucleophile, allowing for N-alkylation, N-acylation, and other coupling reactions to introduce the benzophenone (B1666685) moiety into larger molecules.

Furthermore, the benzophenone carbonyl group is a key reactive site. It can undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds, leading to the formation of tertiary alcohols. Reduction of the ketone can yield a secondary alcohol, which can be a precursor for further functionalization. The presence of both the amine and ketone functionalities allows for a range of synthetic manipulations, making it a potentially valuable building block in the synthesis of more complex chemical entities.

The thiomorpholine ring itself can be a target for chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and solubility of the molecule, thereby providing access to a wider range of derivatives. mdpi.com

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reactive Site | Reaction Type | Potential Products |

| Thiomorpholine Nitrogen | N-Alkylation | Quaternary ammonium (B1175870) salts |

| N-Acylation | Amides | |

| Benzophenone Carbonyl | Reduction | Secondary alcohols |

| Grignard Reaction | Tertiary alcohols | |

| Thiomorpholine Sulfur | Oxidation | Sulfoxides, Sulfones |

Development of Novel Molecular Scaffolds and Complex Molecules

The combination of a rigid benzophenone unit and a flexible heterocyclic thiomorpholine ring in this compound provides a unique molecular scaffold. The benzophenone portion can serve as a rigid core, while the thiomorpholinomethyl arm offers conformational flexibility and a site for further derivatization. This structural motif could be exploited in medicinal chemistry and drug discovery to design molecules with specific three-dimensional orientations capable of interacting with biological targets. jchemrev.comresearchgate.net

The synthesis of novel heterocyclic systems is another area where this compound could be employed. The reactivity of the carbonyl group and the secondary amine allows for intramolecular cyclization reactions under appropriate conditions, potentially leading to the formation of novel polycyclic structures incorporating both the benzophenone and thiomorpholine skeletons. Such complex molecules are of interest in the development of new pharmaceuticals and functional organic materials. mdpi.comrsc.org

Potential Contributions to Advanced Materials Chemistry (e.g., Polymer Photoinitiators, Functional Materials)

Perhaps the most significant potential application of this compound lies in the field of materials science, particularly as a photoinitiator for polymerization reactions. Benzophenone and its derivatives are well-known as Type II photoinitiators. nbinno.compolymerinnovationblog.com Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator (a hydrogen donor), generating free radicals that initiate polymerization. nbinno.comqinmuchem.com

The novelty of this compound is the presence of the thiomorpholine group, which contains a nitrogen atom with lone pair electrons and adjacent C-H bonds. Tertiary amines are commonly used as co-initiators with benzophenone. nbinno.com In this molecule, the thiomorpholine moiety could potentially act as an intramolecular co-initiator. This "one-component" system could offer several advantages, such as increased efficiency of radical generation and reduced migration of the initiator and co-initiator from the cured polymer, which is a critical issue in applications like food packaging and biomedical devices. researchgate.net

The general mechanism for a Type II photoinitiator like benzophenone is as follows:

Photoexcitation: Benzophenone absorbs UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The excited triplet benzophenone abstracts a hydrogen atom from a donor molecule (the co-initiator).

Radical Formation: This process generates a ketyl radical from the benzophenone and a new radical from the co-initiator.

Initiation: The radical generated from the co-initiator then initiates the polymerization of monomers, such as acrylates. nbinno.compolymerinnovationblog.com

In the case of this compound, the hydrogen abstraction could potentially occur from the carbon atom adjacent to the nitrogen in the thiomorpholine ring.

The incorporation of the thiomorpholine group could also influence the solubility and compatibility of the photoinitiator with different polymer formulations. Furthermore, the sulfur atom in the thiomorpholine ring could impart unique properties to the resulting polymers, such as altered refractive index or enhanced adhesion to certain substrates. mdpi.com The development of polymers containing thiomorpholine oxide units has been shown to result in materials with tailored hydrophilicity and stimuli-responsive behavior. mdpi.com

Table 2: Comparison of Benzophenone and a Hypothetical Intramolecular Photoinitiator

| Feature | Benzophenone (Two-Component System) | This compound (Potential One-Component System) |

| Components | Benzophenone + Co-initiator (e.g., tertiary amine) | Single molecule |

| Mechanism | Intermolecular hydrogen abstraction | Potential for intramolecular hydrogen abstraction |

| Efficiency | Dependent on concentration and mobility of both components | Potentially higher efficiency due to proximity of initiator and co-initiator moieties |

| Migration | Potential for migration of both components | Reduced migration potential |

Emerging Research Frontiers and Future Directions for 4 Thiomorpholinomethyl Benzophenone

Discovery of Novel Biological Activities and Therapeutic Applications

A search for the biological activities and therapeutic applications of 4-(Thiomorpholinomethyl)benzophenone did not yield specific data for this compound. A relevant study by Kumazawa et al. in 1997 reported on the potent cytotoxic and significant antitumor activity of a series of "thiomorpholino benzophenones." However, the study presents the data for a group of compounds and does not provide a specific analysis or results for this compound. Without explicit mention or deconvolution of the data, it is impossible to attribute these findings directly to the compound .

Advancements in Asymmetric Synthesis and Stereoselective Transformations

There is no available scientific literature detailing the asymmetric synthesis or stereoselective transformations of this compound. Research in this area tends to focus on broader methodologies for the synthesis of chiral benzophenones or thiomorpholine-containing molecules, without specific application to or examples of this compound.

Integration into Hybrid Material Systems and Nanotechnology

The search for the integration of this compound into hybrid material systems or its use in nanotechnology did not return any relevant results. This suggests that the compound has not been explored in these fields of research.

Q & A

Q. What are the optimal synthetic routes for 4-(Thiomorpholinomethyl)benzophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Step 1: React benzophenone derivatives (e.g., brominated analogs) with thiomorpholine under palladium/copper catalysis in ethanol/water .

- Step 2: Optimize reaction conditions (e.g., 60–80°C, inert atmosphere) to avoid oxidation of the thiomorpholine sulfur .

- Yield Considerations: Higher yields (>70%) are achieved using polar aprotic solvents (DMF) and excess thiomorpholine (1.5 eq.) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the thiomorpholinomethyl group in benzophenone derivatives?

Methodological Answer:

- NMR Spectroscopy:

- X-Ray Crystallography: Single-crystal analysis confirms the spatial arrangement of substituents, with dihedral angles between aromatic rings (e.g., 57.45° in a fluorinated analog) .

Q. What are the common chemical reactions of this compound, and how do substituents influence reactivity?

Methodological Answer:

- Oxidation: The thiomorpholine sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA in CH₂Cl₂ .

- Reduction: NaBH₄/LiAlH₄ reduces the ketone to a secondary alcohol, but the thiomorpholine group remains intact .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the benzophenone core increase electrophilicity, accelerating nucleophilic attacks .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of thiomorpholinomethyl benzophenone derivatives?

Methodological Answer:

- Systematic SAR Studies: Synthesize analogs with controlled substitutions (e.g., 3-Cl vs. 4-F) and test against standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cells) .

- Data Normalization: Account for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. MCF-7) .

- Meta-Analysis: Compare results across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. What computational strategies best predict the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., HIV-1 reverse transcriptase) by prioritizing halogen bonding (Cl/F) and sulfur-π interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on thiomorpholine flexibility .

- QSAR Models: Train models with descriptors like LogP, PSA, and Hammett constants to correlate structure with activity .

Q. What experimental challenges arise in optimizing regioselectivity during multi-substituted benzophenone synthesis, and how can they be addressed?

Methodological Answer:

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact the photostability and UV absorption of thiomorpholinomethyl benzophenones?

Methodological Answer:

- Photostability Assays: Expose compounds to UV light (λ = 254–365 nm) and track degradation via HPLC. Chloro/fluoro substituents enhance stability by reducing π→π* transitions .

- UV-Vis Spectroscopy: Measure λmax shifts; methoxy groups increase absorption at 280–320 nm, while thiomorpholine broadens the spectrum .

Q. What are the key considerations for scaling up the synthesis of this compound derivatives while maintaining purity?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer, especially in exothermic steps (e.g., acylations) .

- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove byproducts like sulfoxides .

- Quality Control: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.